Substituent Positional Identity: 2-Methyl vs. 3-Methyl Regioisomer as a Critical Procurement Distinction
The target compound features a methyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core, whereas a common commercially available regioisomer is 3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-60-9). The 2-position corresponds to the C(2) site identified by Stypik et al. (2022) as a critical vector for amine substitution in PI3Kδ inhibitor optimization; modifications at this position directly influence both enzymatic potency and isoform selectivity [1]. The 3-methyl regioisomer positions the methyl group at a different point on the pyrazole ring, altering the electronic environment of the N1 bridgehead nitrogen and the hydrogen-bonding donor/acceptor pattern. In the SAR studies leading to CPL302415 (PI3Kδ IC₅₀ = 18 nM), the C(2) position accommodates specific amine substituents that interact with the tryptophan shelf (Trp-760) of PI3Kδ, and the identity of the substituent at C(2) is a key determinant of inhibitor potency [1].
| Evidence Dimension | Regioisomeric identity and synthetic vector position |
|---|---|
| Target Compound Data | 2-Methyl substitution at C(2) of pyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 939979-42-7) |
| Comparator Or Baseline | 3-Methyl substitution at C(3) (CAS 939979-60-9) |
| Quantified Difference | No direct head-to-head biochemical comparison data available. Positional difference: C(2) vs. C(3) on pyrazole ring. |
| Conditions | Structural comparison; no co-assay data available. |
Why This Matters
Procurement of the incorrect regioisomer (3-methyl instead of 2-methyl) will place the methyl group at a different vector, potentially abolishing affinity for targets where the C(2) position is the established exit vector for further derivatization (e.g., PI3Kδ inhibitor series).
- [1] Stypik M, Michałek S, Orłowska N, et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals. 2022;15(8):927. doi:10.3390/ph15080927 View Source
